
Neo Spiramycin I-d3
Description
Contextualization of Deuterium Isotope Labeling in Contemporary Chemical Research
The strategic replacement of hydrogen with deuterium atoms in a molecule is a technique known as stable isotope labeling. symeres.com This substitution creates a compound that is chemically and biologically similar to its non-labeled counterpart but possesses a greater mass. acanthusresearch.comwikipedia.org This mass difference is the cornerstone of its utility in modern analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.comsymeres.com
In quantitative analysis, particularly in complex biological matrices like blood or plasma, deuterated compounds serve as ideal internal standards. clearsynth.comscioninstruments.com An internal standard is a compound added in a known quantity to a sample to correct for variations during analysis. scioninstruments.com Because a deuterated standard has nearly identical chemical and physical properties to the analyte (the substance being measured), it experiences similar effects during sample preparation and analysis, including extraction efficiency, ionization suppression or enhancement, and instrument drift. scioninstruments.comscispace.com This co-eluting, yet mass-distinguishable, standard allows for highly accurate and precise quantification of the target analyte. clearsynth.com The use of stable isotope-labeled internal standards is considered a best practice in quantitative bioanalysis, significantly improving the reliability and reproducibility of results. acanthusresearch.comscispace.com
Furthermore, deuterium labeling can influence a drug's metabolic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism if the bond cleavage is part of the rate-limiting step of a metabolic reaction. wikipedia.orgresearchgate.net This property is exploited in drug design to enhance pharmacokinetic properties, such as increasing a drug's half-life. researchgate.nettandfonline.com
Overview of Spiramycin Metabolism and the Genesis of Neo Spiramycin I
Spiramycin is a 16-membered macrolide antibiotic produced by the bacterium Streptomyces ambofaciens. nih.govasm.org It is a complex mixture of three related compounds: Spiramycin I, II, and III. Following administration, Spiramycin undergoes metabolism in the body, primarily in the liver, to form active metabolites. nih.govdrugbank.com
The principal metabolic transformation is the hydrolysis of the mycarose sugar moiety from the spiramycin molecule. fao.org This biotransformation results in the formation of Neospiramycin. fao.orginchem.org Specifically, Spiramycin I is metabolized to Neo Spiramycin I. usbio.netchemicalbook.com This process involves the cleavage of the bond linking the mycarose sugar to the mycaminose sugar, which is itself attached to the central macrolactone ring. asm.org Neo Spiramycin I retains significant microbiological activity, comparable to the parent compound. fao.orgresearchgate.net Studies in various animal species have confirmed that Neospiramycin is a major metabolite found in tissues and milk. fao.orginchem.orgusbio.net
The metabolic pathway can be summarized as: Spiramycin → Hydrolysis (loss of mycarose) → Neospiramycin
Rationale for the Strategic Application of Neo Spiramycin I-d3 in Advanced Chemical Investigations
The strategic use of this compound is centered on its function as a superior internal standard for quantitative bioanalytical assays. researchgate.net When researchers need to measure the concentration of Neo Spiramycin I (and by extension, monitor the metabolism of Spiramycin) in biological samples like plasma, milk, or tissue, this compound is the ideal tool. fao.orgresearchgate.netresearchgate.net
The rationale for its application is multifaceted:
Enhanced Accuracy in Mass Spectrometry: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, which is a highly sensitive and specific method for quantifying compounds, this compound is added to samples. researchgate.net It co-elutes with the natural, non-labeled Neo Spiramycin I but is detected at a different mass-to-charge ratio due to the heavier deuterium atoms. scioninstruments.com This allows the instrument to differentiate between the analyte and the standard, correcting for any sample loss or matrix-induced signal variation during the analytical process. clearsynth.comscioninstruments.com
Pharmacokinetic Studies: Deuterium-labeled compounds are invaluable in pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comsymeres.com By using this compound as an internal standard, scientists can obtain precise concentration-time data for Neo Spiramycin I, helping to build accurate PK models for the parent drug, Spiramycin. medchemexpress.comresearchgate.net
Residue Analysis: In veterinary medicine, it is crucial to monitor antibiotic residue levels in food products like meat and milk. usbio.netfao.org High-precision analytical methods are required for this. The use of this compound ensures that the quantification of Neo Spiramycin I residues is robust and reliable, meeting regulatory standards. researchgate.netfao.org
The three deuterium atoms in this compound are placed in stable, non-exchangeable positions on the molecule, ensuring that the isotopic label is not lost during sample handling or analysis. acanthusresearch.comlgcstandards.com This stability is critical for its function as a dependable internal standard. acanthusresearch.com
Compound Data Tables
Table 1: Physicochemical Properties of Neo Spiramycin I and this compound
Property | Neo Spiramycin I | This compound | Source(s) |
Molecular Formula | C₃₆H₆₂N₂O₁₁ | C₃₆H₅₉D₃N₂O₁₁ | usbio.netlgcstandards.com, lgcstandards.comchemscene.com |
Molecular Weight | 698.88 g/mol | 701.90 g/mol | usbio.netlgcstandards.comhpc-standards.com, medchemexpress.comchemscene.com |
Purity | >90-95% | >95-98% | usbio.netlgcstandards.com, lgcstandards.comchemscene.com |
Appearance | White to off-white solid | Not specified, assumed similar | usbio.net |
Unlabeled CAS Number | 70253-62-2 | 70253-62-2 | usbio.netlgcstandards.comhpc-standards.com, lgcstandards.com |
Properties
Molecular Formula |
C36H62N2O11 |
---|---|
Molecular Weight |
701.9 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1/i5D3 |
InChI Key |
SUBWVHAACKTENX-QJIMFZGMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](O[C@@H]1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]([C@H](C[C@H]2C)CC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)OC)O)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques for Neo Spiramycin I-d3
State-of-the-Art Mass Spectrometry-Based Platforms
Mass spectrometry (MS) is a cornerstone in the analysis of Neo Spiramycin I-d3, providing unparalleled sensitivity and specificity. When coupled with liquid chromatography (LC), it becomes a formidable tool for quantitative and qualitative assessment.
Quantitative LC-MS/MS Method Development and Validation with Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the accurate quantification of spiramycin and its metabolites, like neospiramycin, in various matrices. researchgate.netrsc.org this compound, as a stable isotope-labeled (SIL) analogue of Neo Spiramycin I, serves as an ideal internal standard (IS) for quantitative bioanalysis. medchemexpress.commusechem.com The use of a SIL-IS is the gold standard because it shares nearly identical chemical and physical properties with the analyte, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response. wur.nlscispace.com
A typical quantitative method involves the simultaneous analysis of the target analyte (Neo Spiramycin I) and the internal standard (this compound). nih.gov Method validation is performed to ensure reliability, with key parameters including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, a validated LC-MS/MS method for spiramycin and neospiramycin in milk, using Spiramycin-d3 as an IS, demonstrated high linearity and trueness, with biases between -1.6% and 5.7%. nih.gov
One critical consideration when using deuterium-labeled standards is the potential for isotopic contribution from the unlabeled analyte. A spiramycin molecule, with its 43 carbon atoms, has a third isotope peak (M+3) that can contribute to the signal of a d3-labeled standard, potentially leading to an overestimation of the analyte concentration if the IS concentration is not optimized. wur.nl Careful selection of IS concentration is therefore crucial to ensure the contribution from the native compound is negligible (e.g., less than 1%). wur.nl
Table 1: Example Validation Parameters for LC-MS/MS Quantification of Spiramycin and Neospiramycin This table is based on data for the parent compounds and illustrates typical performance characteristics for such methods.
Validation Parameter | Analyte | Typical Performance nih.govnih.gov |
---|---|---|
Linearity (R²) | Spiramycin | > 0.999 |
Neospiramycin | > 0.999 | |
Limit of Detection (LOD) | Spiramycin | < 1.0 µg/kg to 13 µg/kg |
Neospiramycin | < 1.0 µg/kg to 13 µg/kg | |
Limit of Quantification (LOQ) | Spiramycin | 40 µg/kg |
Neospiramycin | 40 µg/kg | |
Accuracy (Recovery %) | Spiramycin | 82.1% - 108.8% |
Neospiramycin | 82.1% - 108.8% | |
Precision (RSD %) | Spiramycin | < 20% |
Neospiramycin | < 20% |
High-Resolution Mass Spectrometry and Multi-Stage Mass Spectrometry for Elucidating Transformation Products
High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, is indispensable for identifying unknown impurities and transformation products (TPs) of spiramycin and its analogues. nih.govunito.ituniroma1.it HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent and fragment ions. uniroma1.it
When spiramycin is exposed to environmental conditions such as light, it can degrade into numerous TPs. nih.govunito.it HRMS and multi-stage mass spectrometry (MSn) are used to elucidate the structures of these TPs. Common transformation pathways for spiramycin include hydroxylation, demethylation, and the cleavage of its sugar moieties, forosamine and mycarose. nih.govunito.it In MSn experiments, characteristic fragmentation patterns are observed. For protonated spiramycin ([M+H]+ at m/z 843), key product ions are formed from the loss of mycarose (m/z 699) and the combined loss of forosamine and mycarose (m/z 540). unito.it These fragmentation pathways serve as a diagnostic tool for identifying related structures. nih.gov When analyzing TPs of this compound, the deuterium label would serve as a unique marker, with fragment ions retaining the label exhibiting a corresponding mass shift, thus aiding in structural confirmation.
Hydrogen/Deuterium Exchange Mass Spectrometry for Conformational and Mechanistic Insights
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing the higher-order structure and conformational dynamics of molecules. nih.govthermofisher.com In HDX-MS, labile protons (like those on amides or hydroxyls) on an analyte are exchanged for deuterium atoms when the molecule is exposed to a deuterated solvent (e.g., D₂O). thermofisher.com The rate of this exchange is dependent on the proton's solvent accessibility and hydrogen bonding, providing insights into the molecule's three-dimensional conformation. nih.gov
For macrolides, HDX-MS can be used to investigate fragmentation mechanisms and ion chemistry in the mass spectrometer. researchgate.net Studies on related 15-membered macrocycles show that H/D exchange experiments help confirm proposed fragmentation pathways by identifying which protons are involved in specific bond cleavages. researchgate.net While specific HDX-MS studies on this compound are not prevalent, the technique could be applied to understand its solution-state conformation and how it interacts with biological targets. By measuring the rate and extent of deuterium uptake in different parts of the molecule, researchers could map regions of the macrolide ring and its substituents that are exposed or protected, offering clues about its bioactive conformation.
Chromatographic Separation Principles and Applications
Effective chromatographic separation is a prerequisite for the accurate analysis of this compound, ensuring its resolution from the parent drug, metabolites, and other related impurities.
Optimized Liquid Chromatography Conditions for Resolution of this compound and Related Species
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of spiramycin and its related species. nih.govresearchgate.net The separation is typically achieved on C8 or C18 stationary phases. core.ac.ukinnovareacademics.in The optimization of mobile phase composition, pH, and temperature is critical for achieving good resolution and peak shape, as macrolides can exhibit poor peak symmetry due to interactions with residual silanols on the stationary phase. core.ac.uk
Methods often employ a mobile phase consisting of acetonitrile and/or methanol mixed with an aqueous buffer, such as phosphate or formate, at a controlled pH. nih.govmdpi.com Alkaline conditions (pH > 8) and elevated temperatures (e.g., 70°C) have been shown to significantly improve peak shape for spiramycin components. researchgate.netcore.ac.uk The use of modern column chemistries, such as those with hybrid particle technology, can also enhance separation efficiency and stability. nih.gov
Table 2: Example of Optimized LC Parameters for Spiramycin Analysis This table compiles typical conditions from multiple research sources.
Parameter | Condition nih.govresearchgate.netinnovareacademics.in |
---|---|
Stationary Phase | Reversed-phase C8 or C18 (e.g., ODB RP18, XTerra RP18) |
Mobile Phase | Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., 0.1-0.2 M K₂HPO₄ or Ammonium Formate) |
pH | Typically controlled in the range of 6.0 - 9.5 |
Flow Rate | 0.5 - 1.0 mL/min |
Column Temperature | Ambient to 70°C |
Detection | UV (231-232 nm) or Tandem Mass Spectrometry (MS/MS) |
Novel Chromatographic Modes in the Analysis of Complex Macrolide Mixtures
To tackle the complexity of macrolide antibiotic samples, which can contain numerous closely related impurities and isomers, more advanced chromatographic techniques are being employed.
One such technique is two-dimensional liquid chromatography (2D-LC). A 2D-LC system allows for significantly enhanced peak capacity and resolution by subjecting fractions from a first-dimension separation to a second, orthogonal separation. This approach has been successfully used to characterize impurities in spiramycin that were present at levels above 0.1%, revealing six impurities that had not been previously reported. nih.gov
Another area of innovation lies in column technology. The use of columns packed with superficially porous particles (also known as core-shell particles) provides higher separation efficiency and lower backpressure compared to traditional fully porous particles, enabling faster and more effective quality control analysis of spiramycin. acs.org
Furthermore, automated online sample preparation techniques, such as TurboFlow™ technology, are being integrated with LC-MS/MS systems. lcms.cz This approach uses a specialized column to trap analytes of interest while allowing larger matrix components to be washed away, providing online sample cleanup and concentration before the analytical separation. lcms.cz This reduces manual sample handling and improves throughput for the analysis of antibiotics in complex matrices. lcms.cz
Advanced Sample Preparation and Matrix Effects Mitigation Strategies
The accurate quantification of spiramycin and its active metabolite, neo spiramycin, in complex biological and environmental matrices presents significant analytical challenges. Matrices such as milk, animal tissues, and eggs contain a multitude of endogenous components like proteins, fats, and salts that can interfere with the analysis, leading to a phenomenon known as the matrix effect. These interferences can cause ion suppression or enhancement in mass spectrometry-based assays, resulting in inaccurate measurements. Consequently, sophisticated sample preparation techniques are imperative to remove these interfering substances and ensure the reliability of analytical data.
A cornerstone strategy for mitigating matrix effects and correcting for analyte loss during the multi-step sample preparation process is the use of a stable isotope-labeled internal standard (SIL-IS). lcms.czscioninstruments.comscioninstruments.com this compound is the deuterated form of Neo Spiramycin I, making it an ideal internal standard for the quantification of both spiramycin and neo spiramycin. musechem.commedchemexpress.com Because this compound is chemically and physically almost identical to the non-labeled analyte, it behaves similarly during extraction, cleanup, and chromatographic separation. scioninstruments.com However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By adding a known amount of this compound to the sample at the earliest stage of preparation, any loss of analyte or signal fluctuation is mirrored by the internal standard. scioninstruments.comscioninstruments.com Quantification is then based on the ratio of the analyte signal to the internal standard signal, which effectively cancels out variability and enhances the accuracy and precision of the measurement. lcms.czscioninstruments.comnih.gov
Several advanced sample preparation techniques are employed to isolate spiramycin and its metabolites from complex samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protein Precipitation (PPT) : This is a straightforward method used for deproteinizing biological fluids like milk or plasma. It typically involves adding an organic solvent, such as acetonitrile, to the sample to denature and precipitate the proteins, which are then removed by centrifugation. mdpi.comd-nb.info
Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their relative solubilities in two different immiscible liquids. While it can be effective, it may sometimes offer lower recoveries and less clean extracts compared to other techniques for this class of antibiotics. nih.gov
Solid-Phase Extraction (SPE) : SPE is a highly effective and widely used technique for sample cleanup and concentration. scioninstruments.comresearchgate.netlcms.czresearchgate.net The sample extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analytes of interest are selectively eluted. Various sorbents, such as C18 or cyano (CN) phases, are chosen based on the specific matrix and analyte properties. d-nb.inforesearchgate.net
The selection and optimization of these techniques are matrix-dependent, as different sample types pose unique challenges. Research has led to the development of specific protocols tailored to various matrices. For instance, a study on antibiotic residues in eggs involved spiking the homogenized sample with internal standards including Spiramycin I-d3, followed by a double extraction with acetonitrile. mdpi.com An EDTA solution was also added during the process. mdpi.com Similarly, methods for analyzing bovine muscle tissue often involve liquid extraction followed by an SPE cleanup step. lcms.cz
The following table summarizes research findings on sample preparation for spiramycin and its metabolites in different matrices.
Matrix | Extraction Method | Cleanup Method | Key Findings and Challenges | Reference |
---|---|---|---|---|
Milk | Acetonitrile (ACN) extraction | Solid-Phase Extraction (SPE) | Spiramycin can react with protic solvents like water in the matrix to form H₂O-bound adducts, potentially leading to quantification errors if not monitored. Use of Spiramycin-d3 as an internal standard is crucial for accuracy. | nih.govresearchgate.netrsc.org |
Animal Tissue (Muscle) | Liquid extraction | Solid-Phase Extraction (SPE) | Matrix-matched standards are often prepared in blank tissue extract to ensure accuracy and account for matrix effects. | lcms.cz |
Animal Tissue (Liver) | Methanol or Water-ACN extraction | Specialized extraction considering metabolite polarity | A major challenge is the metabolic transformation of spiramycin into highly polar thiazolidine derivatives (cysteyl spiramycins), which are poorly recovered with traditional methods. Extraction must account for these polar metabolites to prevent underestimation of total residues. | researchgate.net |
Eggs | Extraction with Acetonitrile (ACN) and EDTA solution | Evaporation and redissolution | A multi-step extraction is necessary to achieve good recovery from the complex egg matrix. Spiking with Spiramycin I-d3 at the start is key. | mdpi.com |
Beyond the general matrix effects, specific chemical transformations of spiramycin can occur during sample handling and within the biological matrix itself, requiring dedicated mitigation strategies.
Solvent-Induced Transformation : Research has revealed that the aldehyde group of spiramycin can react with protic solvents, such as water and methanol, which are common in both sample matrices and extraction solutions. rsc.org This reaction forms solvent adducts (e.g., H₂O-bound spiramycin) that have a different mass. rsc.org If the analytical method only monitors the parent ion of spiramycin, this transformation can lead to a significant underestimation of its concentration. rsc.org To mitigate this, analytical methods should be designed to monitor the ion transitions for both the original spiramycin molecule and its hydrated form. rsc.org Alternatively, using aprotic solvents for the preparation of standard solutions can minimize this conversion. rsc.org
Metabolic Conjugation : In certain tissues, particularly the liver, spiramycin undergoes significant metabolism. One identified pathway involves a reaction with the amino acid L-cysteine, forming highly polar cysteyl spiramycin derivatives. researchgate.net These polar metabolites are not efficiently extracted using traditional protocols that employ chlorinated solvents, leading to a gross underestimation of the total antibiotic residue. researchgate.net An effective mitigation strategy involves using extraction procedures specifically designed to recover these polar compounds, ensuring a more accurate assessment of the total spiramycin residue. researchgate.net
Matrix-Matched Calibration : To further compensate for matrix effects that may not be perfectly corrected by the internal standard, matrix-matched calibration curves are often employed. lcms.czresearchgate.net This involves preparing the calibration standards in a blank extract of the same matrix as the samples. This approach helps to ensure that the calibration standards and the samples experience the same degree of signal suppression or enhancement, thereby improving quantitative accuracy. lcms.cz
In Vitro Mechanistic and Metabolic Fate Investigations of Neo Spiramycin I-d3
Elucidation of Biotransformation Pathways of Neo Spiramycin I in Defined Systems
The biotransformation of spiramycin primarily occurs in the liver, leading to the formation of active metabolites, the most significant of which is Neo Spiramycin I. drugsporphyria.netsquaredant.com In vitro studies using defined systems, such as liver microsomes and tissue homogenates, have been instrumental in mapping these metabolic pathways. Spiramycin is metabolized into neospiramycin, which retains comparable antibacterial activity to the parent drug. fao.orgresearchgate.net
A major metabolic transformation identified in pig liver involves the reaction of spiramycin derivatives with the amino acid L-cysteine. researchgate.net This biochemical process, which can also apply to its metabolite Neo Spiramycin I, involves the aldehyde group of the antibiotic reacting with L-cysteine to form a thiazolidine ring. researchgate.netresearchgate.net This conjugation reaction significantly increases the polarity of the molecule, which is a common route for facilitating the excretion of drug metabolites. researchgate.net The presence of these more polar cysteyl adducts has been noted as a potential further metabolic transformation of neospiramycin. fao.org
The table below summarizes the key biotransformation steps identified for Spiramycin and its metabolite, Neo Spiramycin I, in in vitro systems.
Table 1: Key In Vitro Biotransformation Pathways
Parent Compound | In Vitro System | Primary Transformation | Resulting Metabolite(s) | Key Finding |
---|---|---|---|---|
Spiramycin I | Liver Homogenates | Metabolism | Neo Spiramycin I | Formation of a major, antibacterially active metabolite. squaredant.comfao.org |
Studies on Molecular Interactions and Binding Dynamics of Neo Spiramycin I-d3
The fundamental mechanism of action for this compound, like other macrolide antibiotics, involves its interaction with bacterial ribosomes. smolecule.com Despite the isotopic substitution, this compound is understood to retain the antibacterial properties of its non-deuterated counterpart. musechem.com
Ribosomal Binding: The primary molecular target is the 50S subunit of the bacterial ribosome. smolecule.comjamdsr.com By binding to the ribosome, spiramycin and its active metabolites inhibit the translocation step of protein synthesis, which effectively halts bacterial proliferation. smolecule.comjamdsr.com This interaction is central to its therapeutic effect.
Interaction with Cytochrome P450 Enzymes: In vitro studies using human liver microsomes have shown that spiramycin has a minimal effect on hepatic cytochrome P450 (CYP) isoenzymes. drugsporphyria.net It is classified as a substrate for CYP3A4 but demonstrates only a weak inhibitory effect on this key drug-metabolizing enzyme, distinguishing it from some other macrolides that are potent CYP3A4 inhibitors. drugsporphyria.net This low potential for drug-drug interactions involving CYP enzyme inhibition is a significant characteristic of its molecular interaction profile. drugsporphyria.net
Interaction with Immune Cells: Research has explored the interaction between spiramycin and polymorphonuclear neutrophils (PMNs), which are critical components of the innate immune system. In vitro evaluations demonstrated that spiramycin, at certain concentrations, can enhance the generation of superoxide anions (O₂⁻) by stimulated PMNs. nih.gov This suggests a pro-oxidant effect that may result from an intracellular interaction with the PMN's oxidative metabolism pathways rather than a simple chemical reaction. nih.gov
Table 2: Summary of Molecular Interactions
Interacting Molecule/System | Target | Type of Interaction | Observed In Vitro Effect |
---|---|---|---|
Bacterial Ribosome | 50S Subunit | Binding and Inhibition | Halts protein synthesis by inhibiting translocation. smolecule.comjamdsr.com |
Human Liver Microsomes | Cytochrome P450 3A4 (CYP3A4) | Weak Inhibition | Does not significantly interfere with the metabolism of other CYP3A4 substrates. drugsporphyria.net |
Influence of Deuteration on In Vitro Metabolic Stability and Reaction Kinetics
The replacement of hydrogen atoms with deuterium at specific sites in a molecule is a strategic approach used in medicinal chemistry to improve a drug's metabolic profile. juniperpublishers.comnih.gov The core principle behind this strategy is the kinetic isotope effect. A carbon-deuterium (C-D) bond is significantly stronger (6 to 10 times) than a corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com
This difference in bond strength can have a profound impact on the kinetics of metabolic reactions, particularly those mediated by enzymes like the cytochrome P450 system, which often involve the cleavage of a C-H bond as a rate-limiting step. juniperpublishers.comresearchgate.net By slowing down the rate of this cleavage, deuteration can lead to:
Increased Metabolic Stability: The compound is broken down more slowly by metabolic enzymes. nih.gov
Longer In Vitro Half-Life (t½): The time it takes for half of the compound to be eliminated in an in vitro system is extended. nih.govresearchgate.net
Lower Intrinsic Clearance (CLint): The rate at which the compound is metabolized by a system like liver microsomes is reduced. nih.gov
Metabolic Shunting: The slowing of metabolism at the deuterated site may cause the metabolic process to shift to other, non-deuterated sites on the molecule. juniperpublishers.comresearchgate.net
For this compound, the deuterium atoms are incorporated to enhance its utility as a tracer in pharmacokinetic studies. medchemexpress.com While specific public data on the metabolic stability of this compound versus its non-deuterated analog is not available, the established principles of deuteration are applicable. The data in the table below, from a study on deuterated imidazopyridine anti-tuberculosis agents, provides a clear, representative example of how deuteration improves metabolic stability in various in vitro systems. nih.gov
Table 3: Representative Data on the Influence of Deuteration on In Vitro Metabolic Stability of a Compound (Imidazopyridine Analogues)
Compound | In Vitro System | Half-Life (t½) in min | Intrinsic Clearance (CLint) in μL/min/mg |
---|---|---|---|
Non-deuterated Analog | Human Liver Microsomes | 30 | 46.2 |
Deuterated Analog | Human Liver Microsomes | 53 | 26.2 |
Non-deuterated Analog | Mouse Liver Microsomes | 13 | 106.8 |
Deuterated Analog | Mouse Liver Microsomes | 23 | 60.4 |
Non-deuterated Analog | Marmoset Liver Microsomes | 18 | 77.2 |
Deuterated Analog | Marmoset Liver Microsomes | 30 | 46.3 |
(Data adapted from a study on deuterated Imdiazo[1,2-a]pyridine-3-carboxamides to illustrate the principle of enhanced metabolic stability). nih.gov
This illustrates that deuteration can significantly increase a compound's half-life and decrease its clearance in liver microsomes, demonstrating enhanced metabolic stability in vitro. nih.gov
Research Applications of Neo Spiramycin I-d3 As a Stable Isotope Tracer
Application as an Internal Standard in Ultra-Trace Quantification Methodologies
The primary and most well-documented application of Neo Spiramycin I-d3, often in conjunction with Spiramycin-d3, is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the ultra-trace quantification of spiramycin and its major metabolite, neospiramycin. nih.govresearchgate.net In analytical chemistry, an ideal internal standard should have physicochemical properties very similar to the analyte of interest. indiaenvironmentportal.org.in Deuterated standards like this compound are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, yet are clearly distinguishable by their mass-to-charge ratio (m/z). indiaenvironmentportal.org.in
This application is crucial in complex biological matrices such as milk, eggs, and animal tissues, where matrix effects can significantly suppress or enhance the analyte signal, leading to inaccurate quantification. researchgate.netmdpi.com By adding a known amount of this compound to the sample at the beginning of the extraction process, any loss of the analyte during sample preparation or variations in instrument response can be corrected for. This is because the internal standard experiences the same variations as the native analyte. The ratio of the analyte signal to the internal standard signal is used for quantification, which provides a much more accurate and precise measurement than relying on the absolute signal of the analyte alone. indiaenvironmentportal.org.in
A study on the determination of spiramycin and neospiramycin residues in the milk of various animal species utilized Spiramycin-d3 as an internal standard for both analytes. nih.govresearchgate.net This approach compensates for potential variabilities during sample extraction and analysis, ensuring high accuracy and precision. nih.govresearchgate.net The use of such isotope-labeled internal standards is a key component in methods designed to monitor veterinary drug residues in food products to ensure they comply with established Maximum Residue Limits (MRLs). nih.govmdpi.com
Utilization in Metabolic Pathway Elucidation and Turnover Studies
While specific studies detailing the use of this compound for metabolic pathway elucidation are not extensively published, its role as a stable isotope-labeled analog of a known metabolite makes it an ideal candidate for such research. bocsci.commedchemexpress.com Neo Spiramycin I is the primary active metabolite of Spiramycin. medchemexpress.com The metabolic transformation of Spiramycin to Neo Spiramycin is a known pathway. researchgate.net Therefore, administering this compound would allow researchers to trace its subsequent metabolic fate without the interference of the parent drug, Spiramycin.
Deuterium-labeled compounds are widely used as tracers to track the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. bocsci.com By introducing this compound into a biological system, researchers could use mass spectrometry to identify any further metabolites by looking for the characteristic mass shift of the deuterium label. This would help to fully elucidate the complete metabolic pathway of spiramycin and its metabolites.
Furthermore, stable isotope tracers are instrumental in determining the turnover rate of specific molecules in biological systems. bocsci.com By measuring the rate of disappearance of the labeled this compound and the appearance of its labeled metabolites over time, researchers can calculate its metabolic turnover rate. This information is vital for understanding the pharmacokinetics of the drug and its active metabolites, helping to establish appropriate dosing regimens and withdrawal periods for veterinary applications. nih.gov The use of CRISPR/Cas9-generated knockout models in conjunction with labeled compounds has become a powerful tool for pinpointing the specific enzymes responsible for metabolic conversions. nih.govresearchgate.net
Role in Analytical Method Validation and Quality Assurance Protocols
This compound plays a fundamental role in the validation of analytical methods and in routine quality assurance (QA) and quality control (QC) protocols. clearsynth.comepa.gov Method validation is a regulatory requirement to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. mdpi.comoiv.int The use of a deuterated internal standard like this compound is critical for assessing key validation parameters.
In a study by Tardiveau et al. (2021), Spiramycin-d3 was used as an internal standard to validate a method for quantifying both spiramycin and neospiramycin in milk from different species. nih.gov The validation, following a global accuracy profile approach, demonstrated the method's trueness and precision over a wide range of concentrations. nih.gov The accuracy profile ensures that a predefined proportion of future measurements will fall within specified acceptance limits. nih.gov
Key performance characteristics of the validated method using the deuterated internal standard are summarized below:
Validation Parameter | Finding | Significance |
Linearity | A single linear model with a determination coefficient (r²) of 0.9991 was achieved for both analytes across different milk types. nih.gov | Demonstrates a direct proportional relationship between concentration and instrument response over the analytical range. |
Trueness (Bias) | The relative bias was between -1.6% and 5.7% across the entire concentration range. nih.gov | Indicates the closeness of the measured values to the true value, showing high accuracy. |
Precision (RSD) | Repeatability (RSDr) was 1.1%–2.7%; Intermediate Precision (RSDwR) was 2.5%–4.2%. nih.gov | Shows low variability in results within and between analytical runs, indicating high reproducibility. |
Limits of Detection (LOD) & Quantification (LOQ) | LOD was 13 µg/kg and LOQ was 40 µg/kg for both spiramycin and neospiramycin. nih.gov | Defines the sensitivity of the method, crucial for detecting low levels of residues. |
Recovery | Not explicitly stated as a single value, but the accuracy profile approach accounts for overall recovery and matrix effects. nih.gov | The use of an isotope-labeled internal standard inherently corrects for extraction efficiency. |
In routine quality assurance, this compound is included in QC samples at known concentrations. These samples are analyzed alongside unknown samples to monitor the performance of the analytical method over time. epa.goviaea.org This ensures the ongoing reliability of the data and provides confidence that the method is consistently meeting the required performance criteria. The use of such standards is a hallmark of a robust quality system in analytical laboratories. oiv.int
Structural Elucidation and Computational Modeling of Neo Spiramycin I-d3
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Enriched Molecules
The strategic replacement of protons (¹H) with deuterium (²H or D) in a molecule like Neo Spiramycin I-d3 offers significant advantages for Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium labeling is a well-established technique used to simplify complex spectra and probe specific molecular sites. utoronto.ca In this compound, the three deuterium atoms are located on one of the methyl groups of the dimethylamino function on the forosamine sugar moiety. chemscene.comlgcstandards.com
The primary benefit of this specific deuteration is the simplification of the ¹H NMR spectrum. The protons on the labeled methyl group are replaced by deuterium, which has a much smaller gyromagnetic ratio and is typically observed in a separate ²H NMR experiment. utoronto.ca This results in the disappearance of a complex proton signal from the crowded ¹H spectrum, aiding in the assignment of nearby resonances.
Furthermore, deuterium labeling is instrumental in advanced NMR experiments. While direct ²H NMR can confirm the location of the label, the effect of deuterium on adjacent ¹³C nuclei is also highly informative. This "isotope effect" causes a small shift in the resonance of the attached carbon and can be used in techniques like Secondary Isotope Multiplet NMR Spectroscopy (SIMPLE NMR) to provide detailed structural information on partially labeled molecules. acs.org For larger biomolecules, deuteration is crucial for reducing relaxation rates, which allows for the study of molecular structure and dynamics in systems that would otherwise be intractable by solution NMR. utoronto.ca
In the context of this compound, which is often used as an internal standard in mass spectrometry, the distinct NMR signal of the deuterated group facilitates its unambiguous identification and quantification in complex mixtures. researchgate.net
Integration of Spectroscopic Data for Comprehensive Structural Assignments
The complete structural assignment of a complex macrolide such as this compound cannot be achieved by a single technique. It requires the meticulous integration of data from multiple spectroscopic methods, primarily high-resolution mass spectrometry (HRMS) and a suite of NMR experiments.
Mass Spectrometry (MS): HRMS is the first step, providing the exact molecular formula. For this compound, the molecular formula is C₃₆H₅₉D₃N₂O₁₁, corresponding to a molecular weight of approximately 701.9 Da. chemscene.comlgcstandards.com This is a critical piece of information that confirms the elemental composition and the incorporation of three deuterium atoms compared to its unlabeled counterpart, Neo Spiramycin I. Fragmentation analysis using tandem MS (MS/MS) helps to localize the deuterium label by identifying the fragment ion that retains the mass increase of 3 Da. The fragmentation of spiramycin derivatives typically involves the loss of the sugar moieties, and observing the deuterated forosamine sugar fragment would confirm the label's position. researchgate.net
1D and 2D NMR Spectroscopy: A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for assigning every proton and carbon in the molecule.
¹H NMR: Provides information on the chemical environment of protons. In this compound, the signal corresponding to the N(CH₃)₂ group would show reduced integration compared to the unlabeled compound.
¹³C NMR: Identifies all unique carbon atoms. The carbon atom attached to the deuterated methyl group will show a characteristic isotopic shift and a change in multiplicity due to C-D coupling.
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings within spin systems. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows longer-range correlations between protons and carbons (2-3 bonds away), allowing the various spin systems corresponding to the macrolide core and the sugar rings to be pieced together.
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule in solution. researchgate.net
The definitive assignments for spiramycins I and III have been established through such comprehensive NMR analysis, providing a foundational dataset for the elucidation of derivatives like this compound. nih.gov
Property | Technique | Expected Observation | Reference |
---|---|---|---|
Molecular Formula | HRMS | C₃₆H₅₉D₃N₂O₁₁ | chemscene.comlgcstandards.com |
Molecular Weight | HRMS | 701.9 Da | chemscene.comlgcstandards.com |
Label Confirmation | ¹H NMR | Reduced integration of the N(CH₃)₂ signal | |
Label Location | MS/MS | Mass shift of +3 Da observed on the forosamine sugar fragment | researchgate.net |
Structural Backbone | 2D NMR (COSY, HMBC) | Correlation patterns consistent with the known spiramycin scaffold | nih.gov |
Computational Chemistry Approaches for Conformational Analysis and Molecular Dynamics Simulation
Computational chemistry provides invaluable insights into the three-dimensional structure, flexibility, and energetic properties of molecules like this compound, complementing experimental data from NMR.
Conformational Analysis: The 16-membered lactone ring of spiramycins is highly flexible. researchgate.net Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM) calculations (e.g., Density Functional Theory - DFT), are used to explore the potential energy surface and identify low-energy conformers. This analysis is crucial because the conformation observed by NMR in solution is often an average of several rapidly interconverting structures. Comparing computationally predicted NMR parameters (chemical shifts and coupling constants) for different conformers with experimental values can help to identify the most probable solution-state structure.
Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the molecule over time, typically on the nanosecond to microsecond timescale. nih.gov These simulations model the interactions between the atoms of the molecule and with its environment (e.g., a solvent like water). For spiramycin and its derivatives, MD simulations have been used to understand their behavior in aqueous solutions and their interactions with biological targets. tandfonline.comnih.gov Using software packages like GROMACS or AMBER with appropriate force fields (e.g., GAFF2), researchers can simulate the trajectory of this compound, analyzing its conformational flexibility, intramolecular hydrogen bonding, and interactions with solvent molecules. nih.govnih.gov This information is critical for understanding its physicochemical properties and biological activity.
Parameter | Value | Significance | Reference |
---|---|---|---|
Topological Polar Surface Area (TPSA) | 156.69 Ų | Predicts transport properties and interaction potential | chemscene.com |
LogP | 2.054 | Indicates lipophilicity and partitioning behavior | chemscene.com |
Hydrogen Bond Acceptors | 13 | Relates to solubility and binding affinity | chemscene.com |
Hydrogen Bond Donors | 3 | Relates to solubility and binding affinity | chemscene.com |
Rotatable Bonds | 10 | An indicator of molecular flexibility | chemscene.com |
Future Prospects and Emerging Research Directions for Deuterated Spiramycin Analogs
Exploration of New Deuterated Macrolide Analogs for Chemical Biology Studies
The development of novel deuterated macrolide analogs is a burgeoning area within chemical biology. These labeled compounds serve as unique probes to investigate the intricate interactions between antibiotics and their biological targets. mdpi.com The primary advantage of using deuterated analogs lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes. nih.gov This property can be harnessed to study the mechanism of action of macrolide antibiotics with greater precision.
Future research will likely focus on synthesizing a wider array of deuterated spiramycin analogs, with deuterium atoms strategically placed at various positions on the molecule. This will enable researchers to dissect metabolic pathways and identify sites vulnerable to enzymatic degradation. By observing how deuteration at specific sites affects the antibiotic's activity and metabolism, scientists can gain deeper insights into its structure-activity relationship. acs.org
Moreover, deuterated macrolides can be employed in studies aimed at understanding mechanisms of antibiotic resistance. plos.org By tracking the fate of the labeled antibiotic within resistant bacterial strains, researchers can elucidate the biochemical modifications that lead to drug inactivation. This knowledge is critical for the design of next-generation antibiotics that can circumvent existing resistance mechanisms. The integration of genomics with chemical biology, using tools like deuterated compounds, promises a more sophisticated approach to antibacterial discovery. bocsci.com
Integration of Stable Isotope Tracers in Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems as a whole. Stable isotope tracers, such as deuterated compounds, are becoming indispensable tools in this field. scispace.com The integration of these tracers into systems biology research allows for the dynamic tracking of molecules through metabolic networks, providing a holistic view of cellular processes. acs.orgresearchgate.net
In the context of spiramycin, deuterated analogs like Neo-Spiramycin I-d3 can be used to map the metabolic fate of the antibiotic within a biological system. By following the distribution and transformation of the labeled compound, researchers can model its pharmacokinetic and pharmacodynamic profiles with high accuracy. researchgate.net This is particularly valuable for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) in different tissues and organisms.
Future applications will likely involve the use of stable isotope labeling in combination with advanced analytical techniques to study the global impact of spiramycin on the host and its microbiome. This approach, often referred to as fluxomics or metabolomics, can reveal how the antibiotic perturbs various metabolic pathways. acs.orgresearchgate.net Understanding these systemic effects is crucial for predicting potential off-target effects and for optimizing therapeutic regimens. Stable isotope tracing in clinical settings is also a growing area, offering the potential to directly study tumor metabolism in cancer patients. plos.org
Innovations in Analytical Technologies for Isotope-Labeled Compound Research
The full potential of deuterated compounds like Neo-Spiramycin I-d3 can only be realized with parallel advancements in analytical technologies. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for detecting and quantifying isotope-labeled molecules. acs.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing drug residues. nih.gov The use of deuterated internal standards, such as Spiramycin-d3, is crucial for accurate quantification in complex biological matrices like milk. nih.gov These standards help to correct for variations in sample preparation and instrument response, leading to more reliable data. frontiersin.org A validation study for the quantification of spiramycin and neospiramycin using Spiramycin-d3 as an internal standard demonstrated excellent trueness and precision. nih.gov
Future innovations in this area are expected to focus on enhancing the sensitivity and resolution of analytical instruments. High-resolution mass spectrometry (HRMS) is becoming more accessible and allows for the precise determination of isotopic patterns, which is invaluable for identifying unknown metabolites of deuterated drugs. nih.gov Additionally, the development of novel ionization techniques and data analysis algorithms will further improve the ability to detect and characterize low-abundance labeled molecules.
Q & A
Q. What is the role of deuterium substitution in Neo Spiramycin I-d3 for analytical research?
this compound, a deuterated analog of Spiramycin I, replaces three hydrogen atoms with deuterium. This isotopic substitution enhances stability and modifies vibrational properties without altering chemical structure, making it ideal as an internal standard in mass spectrometry (MS). The deuterium atoms reduce background noise and improve peak resolution in complex matrices (e.g., biological or environmental samples), enabling precise quantification of Spiramycin I and its metabolites .
Q. Which analytical techniques are most suitable for quantifying this compound in pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Deuterated analogs like this compound are used as internal standards to correct for matrix effects and ionization variability. Method validation should include calibration curves (linearity: R² ≥ 0.99), recovery rates (90–110%), and precision (RSD < 15%) .
Q. How does this compound aid in environmental fate studies of Spiramycin?
As a stable isotopic tracer, it allows tracking of Spiramycin’s degradation pathways in ecosystems. Researchers can differentiate parent compounds from transformation products (e.g., hydrolysis or microbial metabolites) using high-resolution MS. This is critical for assessing persistence and designing bioremediation strategies .
Advanced Research Questions
Q. How can researchers resolve data discrepancies caused by Spiramycin I-d3’s hydration in aqueous matrices?
Spiramycin I undergoes hydrolysis in water to form a geminal diol derivative (mass shift: +18 Da), which can skew MS results. To mitigate this:
- Use this compound to monitor hydration artifacts via isotopic separation.
- Validate methods with deuterated analogs and cross-validate using nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. What experimental design considerations are critical for studying pH-dependent stability of this compound?
- pH range: Test stability across physiological (pH 7.4) and environmental extremes (pH 2–9).
- Kinetic analysis: Measure degradation rates (e.g., half-life) using LC-MS/MS under controlled conditions.
- Metabolite identification: Use MSⁿ fragmentation to distinguish between pH-induced degradation products (e.g., neospiramycin under acidic conditions) and isotopic analogs .
Q. How can researchers optimize recovery of this compound in biphasic environmental samples?
- Extraction systems: Ethanol-K₂HPO₄ aqueous two-phase systems (ATPS) achieve >97% recovery at pH 9.2–9.5 and 25°C.
- Partition coefficients: Adjust salt and solvent ratios to enhance selectivity for Spiramycin derivatives.
- Validation: Compare recovery rates with non-deuterated Spiramycin I to account for matrix effects .
Q. What strategies address contradictions in metabolic pathway data when using deuterated standards?
- Isotope effects: Deuterium substitution may slightly alter reaction kinetics. Validate findings with parallel experiments using non-deuterated Spiramycin I.
- Cross-platform analysis: Combine MS data with enzyme activity assays (e.g., cytochrome P450 inhibition studies) to confirm metabolic routes .
Methodological Frameworks
Q. How to apply the PICO framework to design a study on this compound’s environmental impact?
- Population: Aquatic ecosystems exposed to Spiramycin residues.
- Intervention: Use of this compound as a tracer.
- Comparison: Non-deuterated Spiramycin I degradation rates.
- Outcome: Quantification of bioaccumulation potential and half-life in sediment-water systems .
Q. What FINER criteria ensure rigor in Spiramycin I-d3 research questions?
- Feasible: Access to high-resolution MS and isotopic standards.
- Novel: Focus on understudied degradation pathways (e.g., photolysis).
- Ethical: Avoid ecotoxicity studies in sensitive habitats without permits.
- Relevant: Align with regulatory needs (e.g., Codex Alimentarius MRL compliance) .
Data Presentation Guidelines
- Tables: Report isotopic purity, recovery rates, and method validation parameters (e.g., LOD, LOQ).
- Figures: Include extracted ion chromatograms (EICs) showing baseline separation of deuterated and non-deuterated analogs.
- Statistical rigor: Specify significance thresholds (e.g., p < 0.05) and justify decimal precision (e.g., ±0.1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.